molecular formula C12H13Cl2NO2 B7866881 [Cyclopropyl-(2,4-dichloro-benzyl)-amino]-acetic acid

[Cyclopropyl-(2,4-dichloro-benzyl)-amino]-acetic acid

Cat. No.: B7866881
M. Wt: 274.14 g/mol
InChI Key: KRQBWPRFNFPTNL-UHFFFAOYSA-N
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Description

[Cyclopropyl-(2,4-dichloro-benzyl)-amino]-acetic acid: is an organic compound that features a cyclopropyl group, a dichlorobenzyl moiety, and an amino-acetic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Cyclopropyl-(2,4-dichloro-benzyl)-amino]-acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of Cyclopropyl Group: The cyclopropyl group can be introduced through cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.

    Introduction of Dichlorobenzyl Moiety: The dichlorobenzyl group can be introduced via nucleophilic substitution reactions, using 2,4-dichlorobenzyl chloride as a starting material.

    Formation of Amino-Acetic Acid: The amino-acetic acid structure can be synthesized through reductive amination of glyoxylic acid with an appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and optimized reaction conditions are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

[Cyclopropyl-(2,4-dichloro-benzyl)-amino]-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, potentially converting the compound into amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with a palladium catalyst, sodium borohydride (NaBH4)

    Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines, alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

[Cyclopropyl-(2,4-dichloro-benzyl)-amino]-acetic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [Cyclopropyl-(2,4-dichloro-benzyl)-amino]-acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • [Cyclopropyl-(2,4-dichloro-benzyl)-amino]-propionic acid
  • [Cyclopropyl-(2,4-dichloro-benzyl)-amino]-butyric acid
  • [Cyclopropyl-(2,4-dichloro-benzyl)-amino]-valeric acid

Uniqueness

[Cyclopropyl-(2,4-dichloro-benzyl)-amino]-acetic acid is unique due to its specific combination of a cyclopropyl group, dichlorobenzyl moiety, and amino-acetic acid structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[cyclopropyl-[(2,4-dichlorophenyl)methyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Cl2NO2/c13-9-2-1-8(11(14)5-9)6-15(7-12(16)17)10-3-4-10/h1-2,5,10H,3-4,6-7H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRQBWPRFNFPTNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2=C(C=C(C=C2)Cl)Cl)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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